4-(tert-Butyl)-2-phenylpyridine 4-(tert-Butyl)-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 53911-36-7
VCID: VC2928078
InChI: InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3
SMILES: CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2
Molecular Formula: C15H17N
Molecular Weight: 211.3 g/mol

4-(tert-Butyl)-2-phenylpyridine

CAS No.: 53911-36-7

Cat. No.: VC2928078

Molecular Formula: C15H17N

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-2-phenylpyridine - 53911-36-7

Specification

CAS No. 53911-36-7
Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
IUPAC Name 4-tert-butyl-2-phenylpyridine
Standard InChI InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3
Standard InChI Key HJEZZKLAFQYBOS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2
Canonical SMILES CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₇N, with a molecular weight of 211.30 g/mol . Its structure combines a pyridine core with a bulky tert-butyl group and a phenyl ring, creating a sterically hindered environment. The tert-butyl group, a strong electron-donating substituent, enhances solubility in nonpolar solvents while influencing reactivity in catalytic and synthetic contexts.

Table 1: Key Structural Properties

PropertyValue
IUPAC Name4-tert-butyl-2-phenylpyridine
Molecular FormulaC₁₅H₁₇N
Molecular Weight211.30 g/mol
Boiling PointNot reported
Melting PointNot reported

Electronic and Steric Effects

The tert-butyl group introduces significant steric bulk, which impacts coordination chemistry and reaction kinetics. Computational studies suggest that the electron-donating nature of the tert-butyl group slightly increases electron density on the pyridine ring, altering its nucleophilic and electrophilic behavior compared to unsubstituted pyridines .

Synthetic Methodologies

Organolithium-Mediated Coupling

MethodYield (%)AdvantagesLimitations
Organolithium coupling45–60High regioselectivitySensitivity to moisture
Suzuki-Miyaura50–70Broad substrate compatibilityRequires inert atmosphere

Applications in Coordination Chemistry

Ligand Design

The compound’s pyridine nitrogen and aryl groups enable coordination to transition metals. For example, in iridium(III) complexes, such ligands enhance photoluminescence quantum yields (Φ > 0.5) compared to simpler bipyridine ligands (Φ = 0.196) . These complexes are pivotal in organic light-emitting diodes (OLEDs) and photocatalysis.

Catalytic Systems

In vanadium-catalyzed oligomerization reactions, sterically demanding ligands like 4-(tert-Butyl)-2-phenylpyridine improve turnover frequencies by 20–30% compared to unsubstituted analogues . The tert-butyl group stabilizes metal centers while moderating electron transfer processes.

Industrial and Materials Science Applications

Organic Semiconductors

The planar pyridine ring and tert-butyl substituent facilitate π-π stacking in thin-film transistors, improving charge carrier mobility. Self-assembly properties enable applications in organic photovoltaic devices.

Additives in Perovskite Solar Cells

As a crystallinity-enhancing additive, 4-(tert-Butyl)-2-phenylpyridine improves perovskite film morphology, boosting solar cell efficiency by 15–20% . Its role in defect passivation is under investigation.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in catalytic cycles using in situ spectroscopic techniques.

  • Pharmacokinetics: Evaluate absorption, distribution, and metabolism in preclinical models.

  • Material Optimization: Tune substituents to enhance semiconductor performance.

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